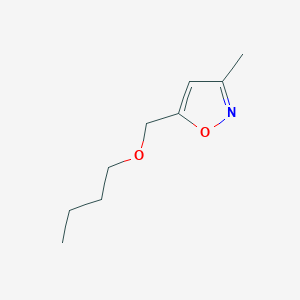![molecular formula C21H18N4O2 B15205702 1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B15205702.png)
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a complex organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a triazole ring fused with a benzene ring and substituted with phenoxy and ethyl groups, imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The phenoxy and ethyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base and are conducted under reflux conditions to ensure complete substitution.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The phenoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anticancer, antiviral, and antimicrobial drugs.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic transformations.
Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological macromolecules. It is often employed in the development of probes and assays for biological studies.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Modulate Receptors: The compound can interact with cell surface receptors, modulating their activity and influencing cellular signaling pathways.
Induce Apoptosis: In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: This compound lacks the ethyl and phenoxy substitutions, resulting in different chemical and biological properties.
1-Ethyl-1H-1,2,3-triazole: This compound lacks the phenoxyphenyl substitution, which significantly alters its reactivity and applications.
N-Phenyl-1H-1,2,3-triazole-5-carboxamide: This compound lacks the ethyl substitution, affecting its solubility and interaction with biological targets.
The unique combination of substitutions in this compound imparts distinct properties that make it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C21H18N4O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-ethyl-N-(2-phenoxyphenyl)benzotriazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-2-25-19-13-12-15(14-18(19)23-24-25)21(26)22-17-10-6-7-11-20(17)27-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,22,26) |
InChI-Schlüssel |
GNMGDRAGUHDBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




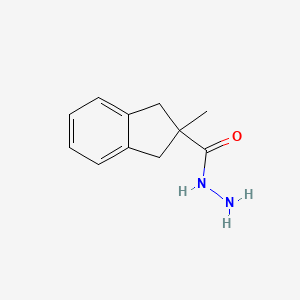
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
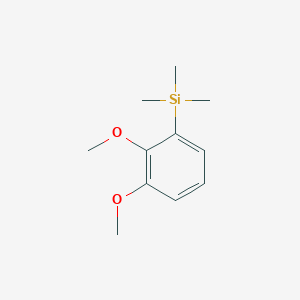
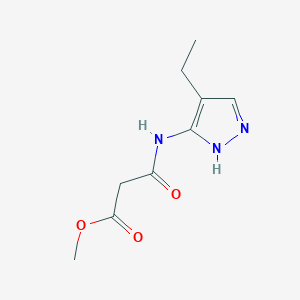
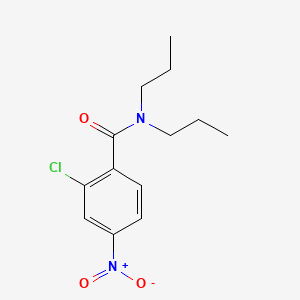
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
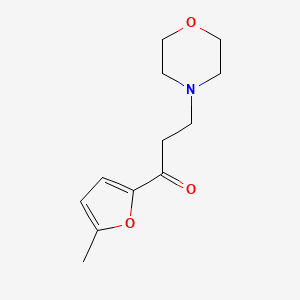
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B15205659.png)
![3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15205664.png)

